molecular formula C20H33N5O6Si B1436588 2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine CAS No. 182007-86-9

2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine

Cat. No. B1436588
CAS RN: 182007-86-9
M. Wt: 467.6 g/mol
InChI Key: HKUCCPHGYWSUOP-XWXWGSFUSA-N
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Description

2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is a modified form of the nucleoside guanosine, where the 2’ hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group and the amino group at the N position is acylated with an isobutyryl group . It is a vital reagent in the biomedical sector, holding immense significance for synthesizing diverse antiviral medications .


Synthesis Analysis

The solid-phase synthesis of ribonucleic acid (RNA) can be carried out using beta-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide . On completion of the synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .


Molecular Structure Analysis

The molecular formula of 2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is C20H33N5O6Si . The IUPAC name is N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine include the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole, which enables fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide . After the synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out .


Physical And Chemical Properties Analysis

The molecular weight of 2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is 467.59 . The predicted density is 1.37±0.1 g/cm3 . The compound appears as a white to off-white powder .

Scientific Research Applications

Ionophore Activity in Isoguanosine Derivatives 5'-(Tert-butyldimethylsilyl)-2',3'-O-isopropylidene isoguanosine has demonstrated selective Cs+ carrier properties in liquid membrane transport, showcasing a potential application in selective ion transport. The compound forms a stable decamer sandwich complex with Cs+, showing promise for applications in selective cation transport (Lee et al., 2001).

Synthesis of N-Substituted 2'-Deoxyguanosine Analogues The synthesis of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives using tert-butyldimethylsilyl ethers has been achieved, offering pathways for the preparation of N-substituted 2'-deoxyguanosine analogues. The method provides operational simplicity and potential utility in synthesizing modified nucleosides (Pottabathini et al., 2005).

Application in Nucleoside Phosphonium Salt Synthesis O6-benzyl-3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyxanthosine has been used to produce a stable nucleoside C-2 tris(dimethylamino)phosphonium hexafluorophosphate salt. This compound shows promise in synthesizing N2-modified 2'-deoxyguanosine analogues, highlighting a potential application in nucleoside chemistry (Bae & Lakshman, 2008).

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(13(27)11(8-26)30-18)31-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)/t11-,13-,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUCCPHGYWSUOP-XWXWGSFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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